1,4-Di(D-glucosyl)piperazine

Catalog No.
S15014693
CAS No.
73771-25-2
M.F
C16H30N2O10
M. Wt
410.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Di(D-glucosyl)piperazine

CAS Number

73771-25-2

Product Name

1,4-Di(D-glucosyl)piperazine

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]piperazin-1-yl]oxane-3,4,5-triol

Molecular Formula

C16H30N2O10

Molecular Weight

410.42 g/mol

InChI

InChI=1S/C16H30N2O10/c19-5-7-9(21)11(23)13(25)15(27-7)17-1-2-18(4-3-17)16-14(26)12(24)10(22)8(6-20)28-16/h7-16,19-26H,1-6H2/t7-,8-,9-,10-,11+,12+,13-,14-,15?,16?/m1/s1

InChI Key

AAHLQODCOIMLFS-CNMPHPJXSA-N

Canonical SMILES

C1CN(CCN1C2C(C(C(C(O2)CO)O)O)O)C3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C1CN(CCN1C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

1,4-Di(D-glucosyl)piperazine is a chemical compound characterized by its molecular formula C16H30N2O10C_{16}H_{30}N_{2}O_{10}. This compound features a piperazine ring that is substituted with two D-glucosyl groups at the 1 and 4 positions. The presence of these glucosyl groups enhances the solubility and potential biological activity of the compound, making it an interesting subject of study in various fields, including organic chemistry and medicinal research .

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially yielding glucosylated piperazine derivatives.
  • Reduction: Reduction reactions can be performed with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The glucosyl groups can be replaced with other functional groups under suitable conditions, utilizing halogenating agents or nucleophiles .

These reactions allow for the modification of the compound to create derivatives with varied properties and functionalities.

The biological activity of 1,4-Di(D-glucosyl)piperazine is notable due to its structural features that mimic natural carbohydrates. This characteristic enables it to engage in carbohydrate-protein interactions, making it useful as a probe in biological research. Its glucosyl groups facilitate binding to specific proteins, allowing for studies on binding affinities and specificities. Moreover, the piperazine core is a common motif in pharmaceuticals, suggesting potential therapeutic applications .

Synthesis of 1,4-Di(D-glucosyl)piperazine can be accomplished through several methods:

  • Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form a protected piperazine intermediate. Subsequent deprotection yields the desired compound.
  • Optimization for industrial production: While specific industrial methods are not well-documented, general principles of organic synthesis apply, including optimizing reaction conditions and utilizing efficient catalysts for large-scale production .

1,4-Di(D-glucosyl)piperazine has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules due to its functionalizable glucosyl groups.
  • Biological Research: The compound is used to study carbohydrate-protein interactions, aiding in understanding biological processes.
  • Pharmaceuticals: Its structure may enhance solubility and bioavailability, making it a candidate for drug development.
  • Industrial Use: It can be employed in producing specialty chemicals and materials, including novel polymers and surfactants .

Interaction studies involving 1,4-Di(D-glucosyl)piperazine primarily focus on its binding affinities with proteins. These studies leverage the compound's glucosyl groups to mimic natural carbohydrates, providing insights into how carbohydrates interact with various biological targets. Such research is crucial for developing new therapeutic strategies targeting carbohydrate-binding proteins .

Several compounds share structural similarities with 1,4-Di(D-glucosyl)piperazine. Here are some notable examples:

Compound NameKey Features
1,4-Di(D-glucopyranosyl)piperazineSimilar structure but differs in stereochemistry; may exhibit different biological activities.
1,4-Di(D-galactosyl)piperazineContains galactosyl groups instead of glucosyl groups; may have different interaction profiles.
1,4-Di(D-mannosyl)piperazineContains mannosyl groups; differences in solubility and biological activity compared to glucosyl derivatives.

Uniqueness: The unique substitution pattern of the glucosyl groups in 1,4-Di(D-glucosyl)piperazine significantly influences its chemical reactivity and biological properties. This specificity distinguishes it from other similar compounds and highlights its potential applications in both research and industry .

XLogP3

-4.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

410.19004516 g/mol

Monoisotopic Mass

410.19004516 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-11-2024

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